molecular formula C11H10ClNO3 B12636525 Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate

Cat. No.: B12636525
M. Wt: 239.65 g/mol
InChI Key: FRWUZVAIIUQGEI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate can be compared with other benzoxazole derivatives such as:

These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 2-(6-chloro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

FRWUZVAIIUQGEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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